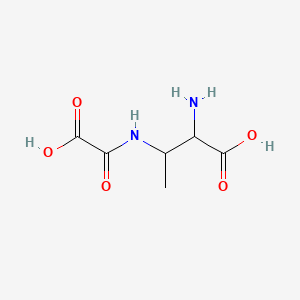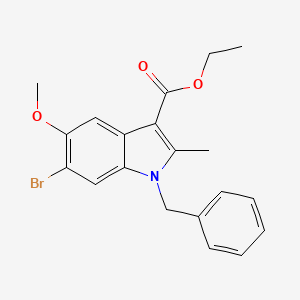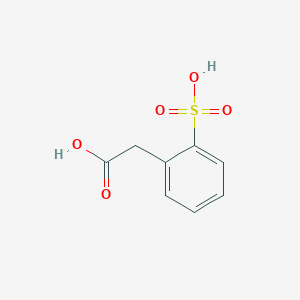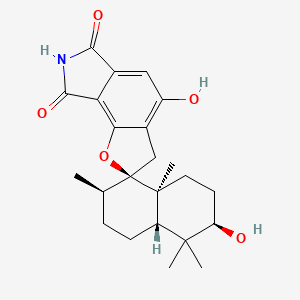
Etoposide Impurity B;Picroetoposide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoposide Impurity B, also known as Picroetoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of the Mayapple plant. Picroetoposide is one of the impurities that can be found in etoposide formulations and is often monitored to ensure the purity and efficacy of the drug .
Métodos De Preparación
The synthesis of Picroetoposide involves several steps, starting from podophyllotoxin. The synthetic route typically includes the following steps:
Hydroxylation: Podophyllotoxin undergoes hydroxylation to form 4’-demethylepipodophyllotoxin.
Glycosylation: The hydroxylated product is then glycosylated with a glucose derivative to form etoposide.
Isomerization: Etoposide can undergo isomerization under certain conditions to form Picroetoposide.
Industrial production methods for etoposide and its impurities involve similar steps but are optimized for large-scale production. These methods often include the use of high-pressure homogenization and other techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Picroetoposide can undergo various chemical reactions, including:
Oxidation: Picroetoposide can be oxidized to form different oxidation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of Picroetoposide can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Picroetoposide can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Picroetoposide has several scientific research applications, including:
Chemistry: Picroetoposide is used as a reference standard in the analysis of etoposide formulations.
Biology: Picroetoposide is used in studies of the biological activity of etoposide and its derivatives.
Medicine: Picroetoposide is used in studies of the pharmacokinetics and pharmacodynamics of etoposide.
Industry: Picroetoposide is used in the quality control and assurance of etoposide formulations.
Mecanismo De Acción
Picroetoposide, like etoposide, exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, Picroetoposide causes breaks in the DNA strands, leading to cell cycle arrest and apoptosis. The molecular targets of Picroetoposide include the DNA-topoisomerase II complex and other proteins involved in DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Picroetoposide is similar to other etoposide impurities and derivatives, such as:
Etoposide: The parent compound, which is widely used as a chemotherapeutic agent.
4’-Demethylepipodophyllotoxin: An intermediate in the synthesis of etoposide and Picroetoposide.
Podophyllotoxin: The natural product from which etoposide and its derivatives are synthesized.
Picroetoposide is unique in its specific isomeric structure, which can affect its chemical and biological properties. Compared to etoposide, Picroetoposide may have different reactivity and stability, which can influence its behavior in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C29H32O13 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
Clave InChI |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
SMILES isomérico |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
SMILES canónico |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)






![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)

![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
